molecular formula C5H11NO2 B13192622 1-Amino-3-hydroxy-3-methylbutan-2-one

1-Amino-3-hydroxy-3-methylbutan-2-one

Cat. No.: B13192622
M. Wt: 117.15 g/mol
InChI Key: NNBQMIQARAXLKW-UHFFFAOYSA-N
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Description

1-Amino-3-hydroxy-3-methylbutan-2-one is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

1-amino-3-hydroxy-3-methylbutan-2-one

InChI

InChI=1S/C5H11NO2/c1-5(2,8)4(7)3-6/h8H,3,6H2,1-2H3

InChI Key

NNBQMIQARAXLKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CN)O

Origin of Product

United States

Catalysis over Stoichiometric Reagents:a Core Principle of Green Chemistry is the Use of Catalytic Methods to Minimize Waste.acs.org

Chemical Catalysis: The synthesis of amino alcohols and their precursors can be achieved using earth-abundant metal catalysts, such as nickel, for reactions like the selective monoamination of diols. acs.org These processes often generate water as the only byproduct, maximizing atom economy. Brønsted acid and palladium-catalyzed reactions for forming the α-amino ketone core are also highly efficient, requiring only small amounts of catalyst. organic-chemistry.orgrsc.org

Biocatalysis: Enzymes offer a highly sustainable route, operating under mild conditions (room temperature and pressure, neutral pH) in aqueous media. nih.govrsc.org The use of engineered enzymes like transaminases, imine reductases, or lyases for the synthesis of chiral amino alcohols exemplifies a green approach, avoiding harsh reagents and hazardous solvents. nih.govresearchgate.net

Use of Safer Solvents and Reaction Conditions:traditional Organic Synthesis Often Relies on Volatile and Hazardous Organic Solvents. Green Chemistry Promotes the Use of Safer Alternatives.

Water as a Solvent: Many modern catalytic reactions, especially those involving enzymes, can be performed in water, which is non-toxic, non-flammable, and readily available. rsc.orgpatsnap.com Visible-light photoredox catalysis for coupling amino acids to carbonyl compounds has been successfully demonstrated in water at room temperature. rsc.org

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, which completely eliminates solvent waste. The aza-Michael reaction to form β-amino carbonyl compounds can be catalyzed efficiently under these conditions. organic-chemistry.org

High Atom Economy and Waste Reduction:green Synthetic Routes Are Designed to Maximize the Incorporation of All Materials Used in the Process into the Final Product.

Tandem/Cascade Reactions: Designing a synthesis where multiple bond-forming events occur in a single pot without isolating intermediates (a tandem or cascade reaction) reduces waste from workups and purifications. nih.gov Enzymatic cascades that convert diols directly to amino alcohols are a prime example of this efficiency. rsc.org

Renewable Feedstocks: While not yet specifically demonstrated for this molecule, a long-term green chemistry goal is to use renewable biomass-derived starting materials instead of petrochemicals. The synthesis of amino alcohols from biomass-derived diols is an area of active research. rsc.org

Reducing Derivatization:while Protective Groups Are Often Necessary, Their Use Adds Steps Protection and Deprotection and Generates Waste, Conflicting with Green Chemistry Principles.organic Chemistry.orgthe Development of Highly Selective Catalysts That Can Differentiate Between Functional Groups Without the Need for Protection is a Key Goal. for Example, a Catalytic System That Could Directly Aminate a Diol with High Selectivity Would Be Greener Than a Multi Step Sequence Involving Protection and Deprotection.acs.org

Nucleophilic Reactivity of the Amino Group in this compound

The primary amino group in this compound is a potent nucleophile, readily participating in reactions with various electrophiles.

The amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general mechanism proceeds through a carbinolamine intermediate.

Table 1: Representative Condensation Reactions of this compound with Carbonyl Compounds

ReactantProductConditions
AcetoneN-(2-hydroxy-2-methyl-3-oxobutan-4-yl)propan-2-imineAcid catalyst, heat
Benzaldehyde(E)-1-(benzylideneamino)-3-hydroxy-3-methylbutan-2-oneAcid catalyst

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide linkages. Similarly, reaction with chloroformates or other carbamoylating agents leads to the formation of carbamates. These reactions are fundamental in peptide synthesis and the installation of protecting groups.

Table 2: Amidation and Carbamate Formation from this compound

ReagentProductReaction Type
Acetyl ChlorideN-(2-hydroxy-2-methyl-3-oxobutan-4-yl)acetamideAmidation
Benzyl ChloroformateBenzyl (2-hydroxy-2-methyl-3-oxobutan-4-yl)carbamateCarbamate Formation

Electrophilic and Nucleophilic Character of the Ketone Moiety in this compound

The ketone functional group in this compound exhibits dual reactivity. The carbonyl carbon is electrophilic, while the α-carbon can become nucleophilic upon deprotonation to form an enolate.

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For instance, reduction with hydride reagents like sodium borohydride (B1222165) would yield the corresponding diol, 1-amino-3-methylbutane-2,3-diol.

The presence of α-hydrogens on the methyl group adjacent to the carbonyl allows for the formation of an enolate ion under basic conditions. This enolate is a powerful nucleophile and can participate in carbon-carbon bond-forming reactions, such as aldol-type additions with other carbonyl compounds. The enolate can exist in two resonance forms, with the negative charge delocalized between the α-carbon and the oxygen atom.

Table 3: Predicted Aldol-Type Reaction of this compound

ReactantProductConditions
Benzaldehyde1-amino-3-hydroxy-4-(hydroxy(phenyl)methyl)-3-methylbutan-2-oneBase catalyst (e.g., LDA)

Chemical Modifications Involving the Tertiary Hydroxyl Group of this compound

The tertiary hydroxyl group is generally less reactive than primary or secondary alcohols due to steric hindrance. However, it can undergo certain transformations under specific conditions. For instance, it can be acylated to form an ester using a highly reactive acylating agent in the presence of a suitable catalyst. Another potential reaction is dehydration under strongly acidic conditions, which would lead to the formation of an α,β-unsaturated ketone.

Etherification and Esterification Strategies

The tertiary hydroxyl group in this compound is a prime site for etherification and esterification reactions. These transformations are fundamental in organic synthesis for the protection of hydroxyl groups or to modify the molecule's physicochemical properties.

Etherification: The formation of an ether from the tertiary alcohol of this compound can be achieved under various conditions, typically involving the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile. A common method is the Williamson ether synthesis, where the alkoxide reacts with an alkyl halide. Given the presence of the amine and ketone functionalities, careful selection of reagents is necessary to avoid side reactions. For instance, using a strong base could lead to enolate formation from the ketone. A milder approach, particularly for the synthesis of silyl (B83357) ethers, would involve the use of silyl halides (e.g., tert-butyldimethylsilyl chloride) in the presence of a non-nucleophilic base like imidazole.

Esterification: The tertiary alcohol can also undergo esterification to form an ester. Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is generally not efficient for tertiary alcohols due to steric hindrance and the propensity for elimination reactions. pearson.com More suitable methods involve the use of more reactive acylating agents. For instance, the reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or a tertiary amine) would be a more effective strategy. The base serves to neutralize the acid byproduct and catalyze the reaction.

Reaction TypeReagents and ConditionsExpected ProductNotes
Etherification (Williamson) 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)1-Amino-3-methoxy-3-methylbutan-2-one (if R=CH₃)Potential for side reactions at the amine and ketone groups.
Silyl Ether Formation Silyl halide (e.g., TBDMSCl), Imidazole1-Amino-3-(tert-butyldimethylsilyloxy)-3-methylbutan-2-oneA common method for protecting tertiary alcohols.
Esterification Acid chloride (RCOCl) or Anhydride ((RCO)₂O), Pyridine1-Amino-3-(acyloxy)-3-methylbutan-2-oneGenerally more effective for tertiary alcohols than Fischer esterification.

Oxidation and Elimination Reactions

Oxidation: The oxidation of this compound can target either the tertiary alcohol or the α-amino ketone moiety. The tertiary alcohol is generally resistant to oxidation under mild conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents would be required, and such conditions could lead to the degradation of the molecule. However, the α-hydroxy ketone functionality is susceptible to oxidative cleavage. For instance, reagents like periodate (B1199274) or lead tetraacetate can cleave the bond between the carbonyl carbon and the carbon bearing the hydroxyl group.

The primary amine can be oxidized, but this often leads to a mixture of products. Selective oxidation of the amine to an imine or a nitro group would require specific reagents and careful control of reaction conditions.

Elimination Reactions: The tertiary hydroxyl group of this compound is prone to elimination reactions, particularly under acidic conditions. Protonation of the hydroxyl group would form a good leaving group (water), which can depart to form a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene. Given the structure of the molecule, this would lead to the formation of an α,β-unsaturated ketone. Such elimination reactions are a common side reaction during the esterification of tertiary alcohols in the presence of strong acids. youtube.com

Reaction TypeReagents and ConditionsExpected ProductNotes
Oxidative Cleavage Periodic acid (HIO₄) or Lead tetraacetate (Pb(OAc)₄)Fragmentation of the moleculeCleavage of the C-C bond between the ketone and the tertiary alcohol.
Elimination (Dehydration) Strong acid (e.g., H₂SO₄), Heat1-Amino-3-methylbut-3-en-2-oneFormation of an α,β-unsaturated ketone.

Participation of this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. researchgate.net The functional groups in this compound make it a potentially valuable substrate for various MCRs.

The primary amine and the ketone are the most likely functionalities to participate in MCRs. For example, the amine can react with a carbonyl compound to form an imine in situ, which can then be attacked by a nucleophile in a Mannich-type reaction.

Another important class of MCRs are the isocyanide-based MCRs, such as the Ugi and Passerini reactions. In the Ugi four-component reaction, an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide react to form a dipeptide derivative. This compound could serve as the amine component in such a reaction. The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. While the ketone in this compound could potentially act as the carbonyl component, its reactivity might be influenced by the adjacent functional groups.

MCR TypePotential Role of this compoundOther ReactantsGeneral Product
Mannich Reaction Amine componentAldehyde, Active methylene (B1212753) compoundβ-Amino carbonyl compound
Ugi Reaction Amine componentAldehyde/Ketone, Carboxylic acid, Isocyanideα-Acylamino carboxamide
Passerini Reaction Carbonyl component (ketone)Carboxylic acid, Isocyanideα-Acyloxy carboxamide

Studies on Rearrangement and Fragmentation Reactions of this compound and its Intermediates

Rearrangement Reactions: α-Hydroxy ketones and their derivatives are known to undergo a variety of rearrangement reactions. One of the most relevant for this compound is the α-ketol rearrangement, where a 1,2-migration of an alkyl or aryl group occurs under acidic, basic, or thermal conditions. wikipedia.org This rearrangement is reversible and generally favors the formation of the more stable α-hydroxy ketone.

Another pertinent rearrangement is the Heyns rearrangement, which involves the conversion of an α-hydroxy ketone to an α-amino ketone upon reaction with an amine. rsc.org This is mechanistically related to the Amadori rearrangement. The reaction is thought to proceed through the formation of an α-hydroxy imine intermediate, which then rearranges to the α-amino ketone. rsc.org While this compound is already an α-amino-β-hydroxy ketone, its intermediates or derivatives could potentially undergo similar rearrangements. For instance, if the amine is acylated, the resulting amide could influence the migratory aptitude of the adjacent groups.

Fragmentation Reactions: The fragmentation of this compound, particularly in the context of mass spectrometry, can be predicted based on the fragmentation patterns of ketones, amines, and alcohols. The most common fragmentation pathways for ketones involve α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. For this compound, this could lead to the loss of a methyl group or the aminomethyl group.

Another characteristic fragmentation for ketones is the McLafferty rearrangement, which occurs if there is a γ-hydrogen available for transfer to the carbonyl oxygen. In the case of this compound, a McLafferty-type rearrangement is not directly possible due to the absence of a γ-hydrogen on a flexible chain.

The primary amine can also direct fragmentation through α-cleavage, leading to the loss of a hydrogen atom or an alkyl group from the carbon adjacent to the nitrogen. The tertiary alcohol can undergo dehydration, leading to the loss of a water molecule.

Utility of this compound in the Synthesis of Nitrogen-Containing Heterocycles

The inherent structure of this compound makes it a plausible precursor for the synthesis of various nitrogen-containing heterocyclic systems. The presence of amino, hydroxyl, and keto functionalities provides multiple points for cyclization reactions.

Pyrrole (B145914) and Pyridine Derivatives

While direct synthetic routes employing this compound for the formation of pyrrole and pyridine rings are not prominently described in the literature, the analogous reactivity of α-hydroxyketones suggests potential pathways. For instance, the Paal-Knorr synthesis, a common method for pyrrole formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. Although this compound is not a 1,4-dicarbonyl, its functional groups could be chemically modified to generate a suitable precursor.

Similarly, the synthesis of pyridine derivatives often involves condensation reactions of β-dicarbonyl compounds with enamines or ammonia (B1221849). The α-amino-β-hydroxy ketone moiety could potentially be transformed into a synthon that participates in Hantzsch-type pyridine syntheses or other related cyclocondensations.

Azole and Azine Systems

The synthesis of azoles, such as oxazoles and imidazoles, often utilizes α-haloketones as starting materials. While this compound is not an α-haloketone, its hydroxyl group could be converted into a suitable leaving group, thereby generating a reactive intermediate for cyclization with amides or amidines to form the respective azole rings.

For azine synthesis, such as pyrazines or pyridazines, the condensation of 1,2-dicarbonyl compounds with diamines is a common strategy. The functional group arrangement in this compound does not directly lend itself to these reactions. However, derivatization of the ketone and amino groups could potentially lead to precursors suitable for azine ring formation.

Construction of Complex Amino Alcohol and Non-Natural Amino Acid Scaffolds utilizing this compound

The core structure of this compound is that of an amino alcohol, a privileged motif in medicinal chemistry. This makes it an attractive starting point for the synthesis of more complex and stereochemically defined amino alcohols. The existing stereocenter at the hydroxyl-bearing carbon can be exploited in diastereoselective reactions to introduce further stereochemical complexity.

Furthermore, this compound can serve as a scaffold for the synthesis of non-natural amino acids. The ketone functionality can be subjected to various transformations, such as oxidation to a carboxylic acid or its derivative, to generate a non-proteinogenic amino acid structure. The methyl groups on the tertiary alcohol offer steric bulk that can be incorporated into peptide structures to influence their conformation and biological activity.

Potential Transformation Resulting Scaffold Synthetic Strategy
Reduction of Ketone1-Amino-3-methylbutane-2,3-diolStereoselective reduction
Oxidation of Ketone2-Amino-3-hydroxy-3-methylbutanoic acidBaeyer-Villiger oxidation followed by hydrolysis
Reductive AminationDiamino alcohol derivativeReaction with an amine and a reducing agent

Incorporation of this compound into Chiral Ligands for Asymmetric Catalysis Research

Chiral amino alcohols are widely used as precursors for the synthesis of chiral ligands for asymmetric catalysis. The vicinal amino and hydroxyl groups in this compound can act as bidentate coordinating sites for metal centers. The inherent chirality of the molecule, if resolved into its enantiopure forms, can be transferred to a metal complex, thereby creating a chiral environment for asymmetric transformations.

For example, the amino and hydroxyl groups can be further functionalized to create more complex ligand architectures, such as Schiff bases or phosphine-containing ligands. These modified ligands could then be used in a variety of metal-catalyzed reactions, including asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Role of this compound in the Total Synthesis of Natural Products and Analogues (synthetic pathways)

While no total syntheses explicitly report the use of this compound as a starting material, its structural features are present in various natural products. The α-amino-β-hydroxy ketone moiety is a key component of several biologically active compounds. Therefore, it represents a potential chiral building block for the synthesis of such molecules. Its use could streamline synthetic routes by providing a pre-functionalized and stereochemically defined starting material. For instance, natural products containing a substituted amino alcohol fragment could potentially be synthesized by elaborating the structure of this compound.

Precursor for Advanced Polymer Architectures and Functional Materials (synthetic methodologies)

The bifunctional nature of this compound also suggests its potential as a monomer for the synthesis of functional polymers. The amino and hydroxyl groups can participate in polymerization reactions, such as the formation of polyamides, polyesters, or polyurethanes. The presence of the ketone and tertiary alcohol functionalities in the side chain would introduce specific properties to the resulting polymer, such as increased polarity, sites for further chemical modification, or the potential for controlled degradation.

For instance, condensation polymerization of a dicarboxylic acid with the amino group of this compound would lead to a polyamide with pendant hydroxyl and ketone groups. These functional groups could then be used to crosslink the polymer chains or to attach other molecules of interest, leading to the development of advanced materials with tailored properties.

Theoretical and Computational Chemistry Investigations on 1 Amino 3 Hydroxy 3 Methylbutan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be essential for understanding the fundamental electronic properties of 1-amino-3-hydroxy-3-methylbutan-2-one. These calculations could provide valuable data on its molecular orbitals (HOMO-LUMO gap), electron density distribution, and electrostatic potential. Such information is crucial for predicting the molecule's reactivity and stability. For instance, the calculated energetic parameters could help in understanding its thermodynamic properties.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations This table is for illustrative purposes only, as specific research data is unavailable.

ParameterCalculated ValueSignificance
HOMO EnergyData not availableIndicates the ability to donate electrons.
LUMO EnergyData not availableIndicates the ability to accept electrons.
Dipole MomentData not availableRelates to the molecule's polarity and solubility.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the butanone backbone in this compound allows for multiple spatial arrangements of its atoms, known as conformations. A conformational analysis would involve mapping the potential energy surface of the molecule to identify the most stable, low-energy conformers. This is typically achieved by systematically rotating the single bonds and calculating the energy of each resulting structure. Understanding the preferred conformations is vital as they can significantly influence the molecule's biological activity and physical properties.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful technique for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction rates, providing a detailed picture of the reaction mechanism. For example, a study on a related α-hydroxy ketone, 3-hydroxy-2-butanone, utilized DFT to investigate its reaction mechanism with the hydroxyl radical.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Research

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, this would include predicting its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound and its derivatives.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is for illustrative purposes only, as specific research data is unavailable.

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (OH proton)Data not availableData not available
¹³C NMR Chemical Shift (C=O carbon)Data not availableData not available
IR Vibrational Frequency (C=O stretch)Data not availableData not available

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, both as an isolated molecule and in the presence of other molecules, such as solvents or biological macromolecules. These simulations provide insights into the molecule's dynamic movements, flexibility, and how it interacts with its environment through forces like hydrogen bonding and van der Waals interactions. This information is particularly valuable for understanding its behavior in a biological context.

Advanced Analytical Methodologies for Research on 1 Amino 3 Hydroxy 3 Methylbutan 2 One and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike unit-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. For 1-Amino-3-hydroxy-3-methylbutan-2-one, HRMS would confirm its molecular formula, C₅H₁₁NO₂, by matching the experimentally observed accurate mass with the theoretically calculated mass.

In addition to precise mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation patterns of the protonated molecule. nih.gov Collision-Induced Dissociation (CID) is commonly employed to break the parent ion into smaller, characteristic fragment ions. nih.gov The analysis of these fragments provides valuable information about the molecule's structure and connectivity. The fragmentation of aminoketones often involves characteristic losses of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). libretexts.orgnih.gov For instance, α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a major fragmentation pathway for ketones. libretexts.orgyoutube.com

Table 1: Predicted HRMS Fragmentation Data for Protonated this compound ([M+H]⁺)

Fragment Ion Proposed Loss from Parent Ion Calculated m/z
C₅H₁₂NO₂⁺ [M+H]⁺ 118.0863
C₅H₁₀N⁺ [M+H]⁺ - H₂O 100.0702
C₄H₈NO⁺ [M+H]⁺ - CO 86.0600
C₃H₈N⁺ [M+H]⁺ - H₂O - CO 70.0651

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of the hydrogen and carbon atoms, advanced 2D NMR techniques are necessary to piece together the complete molecular puzzle. nih.govresearchgate.net

Two-dimensional NMR experiments correlate signals within the spectrum, revealing connections between different nuclei. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a correlation between the protons of the aminomethyl group (-CH₂NH₂) and any adjacent protons if they were present.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons. columbia.edu This is crucial for definitively assigning which protons are bonded to which carbons. researchgate.net For the target molecule, it would link the aminomethyl protons to their carbon, and the two methyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu HMBC is vital for establishing the connectivity of the molecular backbone. For example, it would show correlations from the methyl protons to the quaternary and carbonyl carbons, confirming the butanone framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences in solution.

Table 2: Application of 2D NMR Techniques to this compound

Technique Information Gained Expected Correlations for the Compound
COSY ¹H-¹H coupling (connectivity through 2-3 bonds) No significant correlations expected due to the lack of adjacent CH groups.
HSQC ¹H-¹³C direct one-bond correlations Correlations between protons and their directly attached carbons (e.g., -CH₂- protons to the C1 carbon).
HMBC ¹H-¹³C long-range (2-3 bond) correlations Correlations from methyl protons to the carbonyl (C2) and hydroxyl-bearing (C3) carbons.

| NOESY | ¹H-¹H spatial proximity | Correlations between protons of the aminomethyl group and the methyl groups, depending on the preferred conformation. |

Solid-State NMR for Crystalline Forms

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and packing of molecules in their crystalline or amorphous solid forms. wikipedia.orgnih.gov In the solid state, molecular motions are restricted, leading to broad spectral lines due to anisotropic interactions. emory.edumdpi.com Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. nih.govemory.edu ssNMR can reveal the presence of different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties. It can also provide information on intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields an electron density map, from which the positions of individual atoms can be determined with very high precision. mdpi.com

This technique provides definitive information on:

Molecular Conformation: The exact shape of the molecule in the solid state.

Stereochemistry: Unambiguous assignment of the absolute configuration at chiral centers.

Bond Lengths and Angles: Precise measurements of all intramolecular distances and angles.

Intermolecular Interactions: A detailed map of how molecules are arranged in the crystal lattice, including hydrogen bonds and other non-covalent interactions.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 5.8 Å, b = 8.2 Å, c = 12.5 Å, β = 95°
Bond Length (C=O) 1.21 Å
Bond Length (C-O) 1.43 Å

Chiral Chromatography (HPLC, GC) and Derivatization Strategies for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the C3 position, it exists as a pair of enantiomers. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org Determining the ee is crucial in many fields, particularly in pharmaceuticals.

Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the most common method for separating and quantifying enantiomers. acs.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

In cases where direct separation is difficult, a derivatization strategy can be employed. The enantiomeric mixture is reacted with a chiral derivatizing agent (CDA), a pure enantiomer of another compound, to form a pair of diastereomers. nih.gov Diastereomers have different physical properties and can be readily separated on a standard (achiral) chromatography column. researchgate.netresearchgate.net Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) are commonly used to derivatize primary amines for this purpose. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment in Research

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govmdpi.com These techniques are excellent for identifying the functional groups present in a molecule, as each group absorbs light at a characteristic frequency. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov It is particularly sensitive to polar bonds. For this compound, IR would show strong, characteristic absorptions for the O-H (alcohol), N-H (amine), C=O (ketone), and C-N bonds.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. wikipedia.orgbruker.com A monochromatic laser interacts with the molecule, and the scattered light is analyzed. libretexts.org While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making the two techniques complementary. libretexts.org For example, non-polar bonds or symmetric vibrations often show strong signals in Raman spectra. researchgate.net

Together, IR and Raman provide a comprehensive vibrational "fingerprint" of the molecule, which is useful for structural confirmation and for assessing the purity of a research sample. wikipedia.org

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching, broad 3500 - 3200 Weak
N-H (Amine) Stretching 3500 - 3300 Moderate
C-H (Alkyl) Stretching 3000 - 2850 Strong
C=O (Ketone) Stretching 1725 - 1705 Strong

Synthesis and Exploration of Derivatives and Analogues of 1 Amino 3 Hydroxy 3 Methylbutan 2 One in Academic Research

Systematic Modification of the Amino, Hydroxyl, and Ketone Functionalities

The presence of three distinct functional groups—an amine, a tertiary alcohol, and a ketone—in 1-amino-3-hydroxy-3-methylbutan-2-one offers multiple avenues for systematic modification. Academic research on analogous α-amino ketones and amino alcohols demonstrates a variety of synthetic strategies to selectively functionalize these groups. acs.orgacs.org

Modification of the Amino Group: The primary amino group is a versatile handle for derivatization. Standard reactions such as acylation, sulfonylation, and reductive amination can be employed to introduce a wide array of substituents. For instance, acylation with various acid chlorides or anhydrides would yield a library of amides, while reaction with sulfonyl chlorides would produce sulfonamides. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and steric bulk.

Modification of the Hydroxyl Group: The tertiary hydroxyl group can be modified through etherification or esterification reactions. O-alkylation, for example, using alkyl halides under basic conditions, would yield ethers. Esterification, using acyl chlorides or anhydrides in the presence of a suitable catalyst, would produce esters. These modifications can impact the compound's lipophilicity and metabolic stability.

Modification of the Ketone Functionality: The ketone group is susceptible to a range of nucleophilic additions and reductions. Reduction of the ketone would lead to the corresponding diol. Reaction with Grignard reagents or other organometallics could introduce new carbon-carbon bonds, further diversifying the scaffold. The ketone can also be converted to other functional groups, such as oximes or hydrazones, by reacting with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. thermofisher.com

A summary of potential modifications is presented in the table below:

Functional GroupReaction TypePotential ReagentsResulting Functional Group
AminoAcylationAcid chlorides, AnhydridesAmide
AminoSulfonylationSulfonyl chloridesSulfonamide
AminoReductive AminationAldehydes, KetonesSecondary/Tertiary Amine
HydroxylEtherificationAlkyl halidesEther
HydroxylEsterificationAcyl chlorides, AnhydridesEster
KetoneReductionSodium borohydride (B1222165)Secondary Alcohol
KetoneGrignard ReactionOrganomagnesium halidesTertiary Alcohol
KetoneOximationHydroxylamineOxime

Investigation of Steric and Electronic Effects on Chemical Reactivity

The chemical reactivity of this compound and its derivatives is governed by the interplay of steric and electronic effects of its functional groups. Academic studies on similar ketones and amino alcohols provide insights into how these factors influence reaction outcomes. researchgate.netmasterorganicchemistry.comrsc.org

Steric Effects: The steric hindrance around each functional group will dictate its accessibility to reagents. The tertiary hydroxyl group, being bulkier than a primary or secondary alcohol, may require more forcing reaction conditions for modification. Similarly, the reactivity of the ketone can be influenced by the size of adjacent groups. The two methyl groups on the carbon bearing the hydroxyl group create a sterically hindered environment, which could affect the approach of nucleophiles to the carbonyl carbon.

The following table outlines the expected influence of these effects on reactivity:

Functional GroupSteric EffectElectronic EffectImpact on Reactivity
AminoAccessibleBasic, NucleophilicReadily undergoes N-functionalization.
HydroxylHinderedElectron-donating, H-bond donorMay require specific catalysts or conditions for modification.
KetoneModerately hinderedElectrophilic carbon, H-bond acceptorSusceptible to nucleophilic attack, reactivity influenced by adjacent groups.

Design and Synthesis of Chemically Diverse Compound Libraries based on the this compound Scaffold

The this compound scaffold is an attractive starting point for the construction of chemically diverse compound libraries for screening in drug discovery and chemical biology. acs.orgnih.govyoutube.com The principles of combinatorial chemistry can be applied to systematically introduce a variety of building blocks at the three reactive sites. nih.gov

A potential strategy for library synthesis would involve a divergent approach, starting with the core scaffold and then introducing diversity elements in parallel. For example, the amino group could be acylated with a set of diverse carboxylic acids, followed by etherification of the hydroxyl group with a library of alkyl halides. This would rapidly generate a large number of unique compounds. The use of solid-phase synthesis, where the scaffold is attached to a resin, could facilitate purification and handling of the library members.

An example of a library design is presented below:

Scaffold PositionDiversity Element 1 (R1)Diversity Element 2 (R2)Diversity Element 3 (R3)
Amino GroupAcylation with 50 different carboxylic acidsSulfonylation with 20 different sulfonyl chloridesReductive amination with 30 different aldehydes
Hydroxyl GroupEtherification with 40 different alkyl halidesEsterification with 30 different acyl chlorides-
Ketone GroupReduction to alcoholReaction with 10 different Grignard reagentsFormation of oximes with 5 different hydroxylamines

This combinatorial approach allows for the systematic exploration of the chemical space around the this compound core, enabling the investigation of structure-activity relationships.

Bioisosteric Replacements within the this compound Structure for Chemical Probes (purely synthetic chemistry)

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of modulating the compound's properties. drughunter.comacs.orgresearchgate.net In the context of creating chemical probes based on the this compound structure, several bioisosteric replacements can be envisioned from a purely synthetic chemistry perspective.

Amine Bioisosteres: The primary amino group could be replaced with other functional groups that can act as hydrogen bond donors or acceptors. For example, a hydroxyl group or a thiol group could be introduced. While this would change the basicity, it would explore different hydrogen bonding patterns.

Hydroxyl Bioisosteres: The tertiary hydroxyl group could be replaced with a thiol (to form a tertiary thiol) or an amino group (to form a diamino compound). A fluorine atom could also be introduced as a bioisostere for the hydroxyl group, as it is of similar size but has different electronic properties. u-tokyo.ac.jp

Ketone Bioisosteres: The ketone functionality can be replaced with a variety of groups. For instance, an oxime or a hydrazone, as mentioned earlier, can mimic the hydrogen bond accepting ability of the ketone. A sulfone or a sulfoxide (B87167) could also be considered as non-classical bioisosteres. Furthermore, heterocycles such as oxadiazoles (B1248032) or triazoles have been used as bioisosteres for amide bonds, and similar strategies could be explored for the ketone in this scaffold. nih.gov

The following table summarizes potential bioisosteric replacements:

Original Functional GroupPotential BioisostereRationale
AminoHydroxyl, ThiolSimilar size, different hydrogen bonding and electronic properties.
HydroxylThiol, Amino, FluorineSimilar size, alters hydrogen bonding and polarity.
KetoneOxime, HydrazoneMimics hydrogen bond acceptor properties.
KetoneSulfone, SulfoxideNon-classical bioisosteres with different geometries and electronic properties.

The synthesis of these bioisosteric analogues would require tailored synthetic routes, often distinct from the derivatization of the parent scaffold. These probes would be valuable tools for investigating the role of each functional group in molecular interactions.

Emerging Research Avenues and Future Directions for 1 Amino 3 Hydroxy 3 Methylbutan 2 One

Integration of 1-Amino-3-hydroxy-3-methylbutan-2-one Synthesis into Flow Chemistry Systems

There is no available research detailing the synthesis of this compound using flow chemistry systems. While continuous flow processes are a significant area of development for the synthesis of various organic molecules, including chiral building blocks, no published methods specifically mention the application of this technology to this compound.

Development of New Catalytic Transformations Utilizing this compound as a Substrate or Ligand

No studies have been found that explore the use of this compound as either a substrate for new catalytic transformations or as a ligand in catalysis. The general field of catalytic enantioselective synthesis of related structures like α-hydroxy ketones is well-documented, but this research does not extend to the specific compound .

Computational Design of Novel Chemical Entities Incorporating the this compound Core

A review of scientific databases reveals no computational studies or in silico design of novel chemical entities that are based on the this compound core structure. While computational modeling is a powerful tool in modern chemistry for predicting molecular properties and designing new compounds, it has not been applied to this specific molecule in any published research.

Exploration of its Potential in Unconventional Reaction Media and Conditions (e.g., mechanochemistry, supercritical fluids)

There is a complete absence of research into the behavior and reactivity of this compound in unconventional reaction media such as those used in mechanochemistry or with supercritical fluids. These emerging areas of chemical synthesis have not yet been explored for this particular compound.

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